molecular formula C14H11ClO5S B1328670 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid CAS No. 1000018-31-4

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid

Cat. No.: B1328670
CAS No.: 1000018-31-4
M. Wt: 326.8 g/mol
InChI Key: VDUWIGAMOUAEQF-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is a halogenated and sulfonated benzoic acid derivative. Structurally, it features a benzoic acid backbone substituted with a phenoxy group at the 3-position, which itself is modified with a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position. This compound serves as a critical intermediate in synthesizing diphenyl ether herbicides, including acifluorfen, fluoroglycofen ethyl, and fomesafen . Its methylsulfonyl (-SO₂CH₃) and chloro (-Cl) substituents contribute to its herbicidal activity by enhancing binding affinity to target enzymes or receptors in plants .

Analytical methods such as high-performance liquid chromatography (HPLC) have been optimized for its quantification, achieving recovery rates of 98.0–103% with high precision (RSD < 1.2%) . The compound’s synthesis involves multi-step reactions, including condensation and oxidation, with process optimizations reducing environmental pollution and production costs .

Properties

IUPAC Name

3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWIGAMOUAEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be synthesized through the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as potassium hydroxide . The reaction typically involves heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Agents :
    • Compounds similar to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid have been studied for their potential as anti-inflammatory agents. The structural characteristics allow for modulation of signaling pathways involved in inflammatory responses, making them candidates for therapeutic applications.
  • Herbicidal Properties :
    • The compound is also explored for its herbicidal applications. Its mechanism of action often involves interference with plant growth regulators, leading to effective control of various weeds while maintaining low toxicity levels.

Agrochemical Applications

  • Herbicides :
    • This compound is classified under phenoxy compounds known for their herbicidal properties. Its efficacy against target pests has been documented, highlighting its role in sustainable agriculture practices .
  • Intermediates in Synthesis :
    • The compound serves as an intermediate in the synthesis of other herbicides, contributing to the development of new agrochemical products that can enhance crop yields while minimizing environmental impact .

Case Study 1: Herbicidal Efficacy

A study demonstrated the effectiveness of this compound in controlling specific weed species without significant toxicity to crops. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential as a viable alternative to traditional herbicides.

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of related compounds revealed that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Methylsulfonyl (-SO₂CH₃): Enhances electron-withdrawing properties, improving herbicidal activity and metabolic stability compared to non-sulfonated analogues .
  • Trifluoromethyl (-CF₃) : Increases lipophilicity and resistance to degradation, making derivatives like acifluorfen potent broadleaf herbicides .
  • Pentafluorosulfanyl (-SF₅) : Provides superior thermal and chemical stability, expanding applications in high-performance agrochemicals .

Analytical and Regulatory Considerations

  • HPLC Methods: Both 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid and its trifluoromethyl analogue are quantified via reverse-phase HPLC, though mobile phase adjustments are needed due to substituent polarity differences .
  • Regulatory Status : Methylsulfonyl derivatives are listed in the U.S. EPA’s High Production Volume (HPV) chemicals due to their widespread agricultural use . In contrast, nitro-substituted variants like Lactofen face stricter biodegradability regulations .

Biological Activity

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is an organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This compound is characterized by the presence of both a chloro and a methylsulfonyl group, which enhance its solubility and reactivity, making it a candidate for various applications in drug development and agricultural practices.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H11_{11}ClO4_{4}S. Its structure includes:

  • A benzoic acid core.
  • A phenoxy group substituted with a chloro and a methylsulfonyl moiety.

These structural elements contribute to its biological activity, particularly in herbicidal applications and as a pharmaceutical agent.

The biological activity of this compound primarily relates to its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways, which can lead to therapeutic effects or herbicidal action. The mechanism often involves:

  • Nucleophilic substitution : The hydroxyl group of the phenol attacks the carbonyl carbon of benzoic acid, forming an ester linkage.
  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Herbicidal Activity : This compound has been shown to effectively inhibit the growth of various weed species, making it valuable in agricultural formulations.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain Gram-positive bacteria, though further research is needed to quantify this effect.

Data Table: Biological Activities

Activity TypeObservationsReferences
HerbicidalEffective against multiple weed species
AntibacterialInhibitory effects on Gram-positive bacteria
ToxicityLow toxicity levels suitable for agricultural use

Case Studies

Several case studies have highlighted the biological implications of compounds structurally related to this compound:

  • Occupational Exposure : A study identified respiratory sensitization among workers exposed to related compounds, indicating potential allergic reactions linked to structural analogs like 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). This emphasizes the importance of safety evaluations for similar compounds in industrial settings .
  • Microbial Degradation : Research demonstrated that certain bacterial strains could degrade phenoxybenzoic acids, including derivatives of this compound, suggesting potential bioremediation applications .

Q & A

Q. What synthetic routes are recommended for preparing 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Chlorination : Introduce the chlorine substituent at the 2-position using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled conditions (40–60°C, inert atmosphere) .

Methylsulfonyl Introduction : Oxidize a methylthio intermediate (e.g., 4-(methylsulfanyl)benzoic acid) using KMnO₄ or H₂CrO₄ in acidic media to form the methylsulfonyl group .

Phenoxy Linkage : Couple the chlorinated phenol derivative with benzoic acid via nucleophilic aromatic substitution, using a base like NaOH to deprotonate the phenol and facilitate ether bond formation .
Validate purity at each step using HPLC or NMR.

Q. How can HPLC be optimized for quantifying this compound in reaction mixtures?

  • Methodological Answer : Use a Hypersil ODS C18 column with a mobile phase of acetonitrile:0.2% phosphoric acid (70:30 v/v) . Detection at 214 nm ensures sensitivity for aromatic and sulfonyl groups. Calibrate with standards in the 1.0–20.0 mg/L range (R² > 0.999). For complex matrices, adjust the gradient to resolve co-eluting impurities (e.g., unreacted precursors) . Validate recovery rates (98–103%) and precision (RSD < 1.2%) using spiked samples .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a chemical fume hood to minimize inhalation risks .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
  • Storage : Keep in a sealed container at room temperature , away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can discrepancies in reaction yields during scale-up synthesis be resolved?

  • Methodological Answer : Yield variations often stem from incomplete chlorination or oxidation side reactions . To troubleshoot:
  • Monitor reaction progress using in-line FTIR to track intermediate formation (e.g., methylthio vs. methylsulfonyl groups) .
  • Optimize catalyst loading (e.g., FeCl₃ at 5 mol%) and reaction time (e.g., 12–24 hr for oxidation) .
  • For phenoxy coupling, ensure anhydrous conditions to prevent hydrolysis of the chloro intermediate .

Q. What strategies improve the efficiency of continuous flow nitration for derivatives of this compound?

  • Methodological Answer : In microreactor systems , enhance mixing and heat transfer by:
  • Using segmented flow with immiscible solvents (e.g., hexane/water) to reduce diffusion limitations .
  • Adjusting residence time (30–120 sec) and temperature (0–5°C) to suppress byproducts like dinitro derivatives .
  • Pair with inline UV-Vis monitoring to detect nitration intermediates and automate process adjustments .

Q. How does the methylsulfonyl group influence biological activity compared to analogs?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances metabolic stability and receptor binding affinity. Compare bioactivity via:
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using LC-MS to measure metabolite formation .
  • Toxicity Profiling : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to assess acute toxicity (LC₅₀) and compare with methylthio or methoxy analogs .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound across studies?

  • Methodological Answer : Discrepancies may arise from polymorphism or residual solvents . To standardize:
  • Recrystallize from a binary solvent system (e.g., ethanol/water) and dry under vacuum (50°C, 24 hr) .
  • Perform DSC analysis at 10°C/min to identify polymorphic transitions .

Tables for Key Parameters

Analytical Method Validation (HPLC)
Linear Range1–20 mg/L
Correlation Coefficient (R²)0.9994
Recovery Rate98–103%
RSD<1.2%
Synthetic Optimization
Chlorination Catalyst (FeCl₃)5 mol%
Oxidation Time (KMnO₄)12–24 hr
Microreactor Residence Time30–120 sec

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